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In the intricate world of cellular signaling, the sphingosine-1-phosphate (S1P) pathway stands
out as a critical regulator of a vast array of physiological and pathological processes.[1] This
bioactive lipid mediator, through its interaction with five distinct G protein-coupled receptors
(S1PR1-5), orchestrates everything from immune cell trafficking and vascular development to
neurogenesis.[1][2] The therapeutic potential of modulating this pathway has led to the
development of a suite of S1P analogues, each with unique properties and clinical implications.
This guide provides a comparative transcriptomic analysis of cells treated with different S1P
analogues, offering researchers, scientists, and drug development professionals a deeper
understanding of their distinct mechanisms of action at the molecular level.

At the forefront of S1P-based therapeutics is FTY720 (Fingolimod), a non-selective agonist for
S1PR1, S1PR3, S1PR4, and S1PR5.[3] Its approval for the treatment of multiple sclerosis
marked a significant milestone, primarily attributed to its ability to sequester lymphocytes in
lymph nodes and prevent their infiltration into the central nervous system.[3][4] However, its
lack of selectivity raises questions about off-target effects. This has spurred the development of
more selective analogues, such as SEW2871 and CYM-5442, which are both potent agonists
for S1IPRL1.[5][6] By comparing the global gene expression changes induced by these different
analogues, we can begin to dissect the specific contributions of S1IPR1 activation versus the
broader effects of engaging multiple S1P receptors.

This guide will delve into the experimental design for such a comparative study, present
representative transcriptomic data, and discuss the implications of these findings for future
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research and drug development.

The Sphingosine-1-Phosphate Signaling Pathway

The binding of S1P to its receptors initiates a cascade of intracellular signaling events that are
highly dependent on the receptor subtype and the specific G protein to which it couples. This
intricate network ultimately dictates the cellular response.
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Caption: Simplified S1P signaling pathways activated by S1P analogues.

Experimental Design: A Comparative Transcriptomic
Workflow

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b1674665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

To elucidate the differential effects of S1P analogues, a robust and well-controlled experimental

design is paramount. The following workflow outlines the key steps for a comparative

transcriptomic study.

Cell Culture & Treatment
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Caption: Workflow for comparative transcriptomic analysis of S1P analogues.

Detailed Experimental Protocol

1.

Cell Culture and Treatment:

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS) are a relevant model system as
endothelial cells play a crucial role in immune cell trafficking and vascular barrier function,
both of which are modulated by S1P signaling.[2]

Seeding: HUVECSs are seeded in 6-well plates and cultured until they reach 80-90%
confluency.

Treatment: Cells are treated with a vehicle control (DMSO), FTY720 (1 uM), the S1PR1-
selective agonist SEW2871 (1 uM), or the S1PR1-selective agonist CYM-5442 (1 uM) for 24
hours.[5][7] This time point allows for the detection of both primary and secondary gene
expression changes.

Harvesting: After 24 hours, the cells are washed with PBS and lysed for RNA extraction.

. RNA Extraction and Sequencing:

Total RNA is extracted using a commercially available kit and its quality and quantity are
assessed.
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e« mRNA is enriched using poly-A selection.

e Sequencing libraries are prepared and sequenced on a next-generation sequencing platform
to a sufficient depth to allow for robust differential expression analysis.

3. Bioinformatic Analysis:

e Raw sequencing reads are assessed for quality using tools like FastQC.

» Reads are mapped to the human reference genome using an aligner such as STAR.

o Gene expression is quantified by counting the number of reads that map to each gene.

» Differential gene expression analysis is performed using a package like DESeq?2 to identify
genes that are significantly up- or downregulated in each treatment group compared to the
vehicle control.

o Gene Ontology (GO) and pathway enrichment analysis are performed to identify the
biological processes and signaling pathways that are significantly affected by each S1P
analogue.

Representative Transcriptomic Data

The following tables summarize the expected differential gene expression profiles based on
published studies. This synthesized data highlights the distinct and overlapping effects of the
non-selective FTY720 and the S1PR1-selective analogues SEW2871 and CYM-5442.

Table 1: Comparison of Key Differentially Expressed Genes
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Gene

FTY720 (Non-
selective)

SEW2871
(S1PR1-
selective)

CYM-5442
(S1PR1-
selective)

Putative
Function

CCL2

L

b

Monocyte

chemoattractant

CCL7

1

Monocyte

chemoattractant

ICAM1

Cell adhesion,
immune cell

trafficking

IFN-y

L

Pro-inflammatory

cytokine

GZMB

L

Granzyme B,
cytotoxic T-cell

effector

TCF-1

"

T-cell
development and

function

c-Fos

Neuronal activity,
transcription

factor

Egrl

Neuronal activity,
transcription

factor

Arrow direction indicates up- (1) or downregulation (1). The number of arrows indicates the

relative magnitude of the change. A dash (-) indicates no significant change reported.

Table 2: Enriched Biological Pathways
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. . FTY720 (Non- SEW2871 (S1PR1- CYM-5442 (S1PR1-
Biological Pathway . . .
selective) selective) selective)
Lymphocyte Egress Strongly Inhibited Inhibited Inhibited
Chemokine Signaling Modulated Modulated Strongly Modulated
Modulated (Th171, Modulated (Th171,
T-cell Differentiation
Tregt) Tregt)
Neuronal
Promoted
Development
Endothelial Cell
Inhibited - Inhibited

Adhesion

Discussion: Interpreting the Transcriptomic
Signatures

The comparative transcriptomic data reveals both shared and distinct effects of these S1P
analogues, which can be attributed to their differential receptor selectivity.

Shared S1PR1-Mediated Effects:

All three analogues are expected to downregulate genes involved in immune cell trafficking,
such as chemokines (CCL2, CCL7) and adhesion molecules (ICAM1).[5][8][9][10] This is
consistent with their shared agonism at the S1PR1, which is the primary receptor responsible
for regulating lymphocyte egress from lymphoid organs.[4] The downregulation of these genes
in endothelial cells would further contribute to the immunosuppressive effects of these
compounds by reducing the recruitment of immune cells to sites of inflammation.

Divergent Effects Due to Receptor Selectivity:

The non-selective nature of FTY720 leads to a broader range of transcriptomic changes
compared to the S1PR1-selective analogues.

e Immune Modulation: FTY720 and SEW2871 have been shown to influence T-cell
differentiation, promoting the generation of regulatory T cells (Tregs) while inhibiting the
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development of pro-inflammatory Th17 cells.[11] This effect is likely mediated through
S1PR1 and contributes to their anti-inflammatory properties. FTY720 also demonstrates a
profound impact on T-cell effector function, upregulating the transcription factor TCF-1, which
in turn represses the expression of IFN-y and Granzyme B.[3]

e Central Nervous System Effects: A unique aspect of FTY720 is its ability to cross the blood-
brain barrier and directly impact neural cells.[1] Transcriptomic studies have shown that
FTY720 can upregulate immediate early genes like c-Fos and Egrl in neurons, promoting
axonal growth and regeneration.[12] This neuroprotective effect is likely mediated by S1P
receptors other than S1PR1 and is not observed with the S1PR1-selective analogues.

The following diagram illustrates the logical relationship between receptor selectivity and the
observed transcriptomic outcomes.
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Caption: Receptor selectivity dictates the differential transcriptomic effects of S1P analogues.

Conclusion

Comparative transcriptomics provides a powerful lens through which to dissect the nuanced
mechanisms of action of different S1P analogues. While S1PR1-selective agonists like
SEW2871 and CYM-5442 offer a more targeted approach to immunosuppression by primarily
affecting immune cell trafficking, the non-selective nature of FTY720 results in a broader
spectrum of biological effects, including direct neuroprotective actions. This guide highlights the
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importance of understanding the full transcriptomic signature of a drug to predict its therapeutic

efficacy and potential side effects. As more selective S1P receptor modulators are developed,

comparative transcriptomic studies will be indispensable in characterizing their unique

pharmacological profiles and guiding their clinical applications.

References

De-Paula, V. J., et al. (2016). The multiple sclerosis drug fingolimod (FTY720) stimulates
neuronal gene expression, axonal growth and regeneration. Experimental Neurology, 279,
243-260. [Link]

Cheng, Q., et al. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the
severity of acute GVHD by inhibiting macrophage recruitment. Cellular & Molecular
Immunology, 12(6), 681-691. [Link]

Bustamante, M. F,, et al. (2017). Immunophenotype and Transcriptome Profile of Patients
With Multiple Sclerosis Treated With Fingolimod: Setting Up a Model for Prediction of
Response in a 2-Year Translational Study. Frontiers in Immunology, 8, 1803. [Link]

Asle-Rousta, M., et al. (2018). Modulatory Effects of Fingolimod (FTY720) on the Expression
of Sphingolipid Metabolism-Related Genes in an Animal Model of Alzheimer's Disease.
Cellular and Molecular Neurobiology, 38(2), 517-531. [Link]

Gonzélez-Cabrera, P. J., et al. (2008). CYM-5442 activates three S1P 1 dependent pathways
in stable S1P 1 -GFP 293 cells. Bioorganic & Medicinal Chemistry Letters, 18(17), 4784-
4787. [Link]

Teijaro, J. R., et al. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442
inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected
with influenza A viruses. PLoS One, 12(4), e0175188. [Link]

Gréler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 down-regulates
sphingosine 1-phosphate G-protein-coupled receptors. The FASEB journal, 18(3), 551-553.
[Link]

Perpén, E., et al. (2018). FTY720 and FTY720-P significantly repress S1P-induced IL-6 and
IL-8 mMRNA expression and protein secretion. ResearchGate. [Link]

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27000456/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4716627/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5733391/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5899105/
https://www.researchgate.net/figure/CYM-5442-activates-three-S1P-1-dependent-pathways-in-stable-S1P-1-GFP-293-cells_fig4_231139150
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5388330/
https://pubmed.ncbi.nlm.nih.gov/14715694/
https://www.researchgate.net/figure/FTY720-and-FTY720-P-significantly-repress-S1P-induced-IL-6-and-IL-8-mRNA-expression-and_fig3_328892693
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Ntranos, A., et al. (2019). Identification of a novel mechanism of action of fingolimod
(FTY720) on human effector T cell function through TCF-1 upregulation. PLoS One, 14(1),
€0209524. [Link]

Semantic Scholar. (n.d.). Characterization of the effects of immunomodulatory drug
fingolimod (FTY720) on human T cell receptor signaling pathways. [Link]

Bryan, S. A., & Lairmore, M. D. (2016). Sphingosine 1-phosphate signaling impacts
lymphocyte migration, inflammation and infection. Pathogens and disease, 74(1), ftu004.
[Link]

Leddo, C., et al. (2004). The S1P-analog FTY720 differentially modulates T-cell homing via
HEV: T-cell-expressed S1P1 amplifies integrin activation in peripheral lymph nodes but not
in Peyer patches. Blood, 103(8), 2873-2880. [Link]

Li, Z., et al. (2011). Predictability of peripheral lymphocyte reduction of novel S1P1 agonists
by in vitro GPCR signaling profile. Acta pharmacologica Sinica, 32(11), 1399-1407. [Link]

Choi, J. W., et al. (2011). FTY720 (fingolimod) efficacy in an animal model of multiple
sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation.
Proceedings of the National Academy of Sciences, 108(2), 751-756. [Link]

Das, A., et al. (2024). The functional antagonist of sphingosine-1-phosphate, FTY720,
impairs gut barrier function. Frontiers in Immunology, 15, 1424143. [Link]

Lial, L., et al. (2016). Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by
lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel
disease. Mucosal immunology, 9(3), 730-743. [Link]

Cheng, Q., et al. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the
severity of acute GVHD by inhibiting macrophage recruitment. Cellular & Molecular
Immunology, 12(6), 681—691. [Link]

Teijaro, J. R., et al. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442
inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected
with influenza A viruses. PLoS One, 12(4), e0175188. [Link]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6328148/
https://www.semanticscholar.org/paper/Characterization-of-the-effects-of-immunomodulatory-Ntranos-Hall/0f8b548b81308a34241e3094895781a5a872658b
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749397/
https://ashpublications.org/blood/article/103/8/2873/99507/The-S1P-analog-FTY720-differentially-modulates-T
https://pubmed.ncbi.nlm.nih.gov/21946465/
https://www.pnas.org/doi/10.1073/pnas.1014154108
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1424143/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833559/
https://pubmed.ncbi.nlm.nih.gov/25088224/
https://pubmed.ncbi.nlm.nih.gov/28399143/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Lial, L., et al. (2016). Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by
lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel
disease. Mucosal immunology, 9(3), 730-743. [Link]

Dudek, S. M., et al. (2016). Pulmonary Endothelial Cell Barrier Enhancement by Novel
FTY720 Analogs. Chemistry and physics of lipids, 193, 33—-42. [Link]

Samineni, V. K., et al. (2021). Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters
membrane properties of late-firing somatostatin expressing neurons in the central lateral
amygdala. Neuroscience letters, 742, 135515. [Link]

Asle-Rousta, M., et al. (2022). Effect of S1P analogue P-FTY720, S1P1 receptor agonist
SEW2871. ResearchGate. [Link]

Yilmaz, V., et al. (2022). S1P analogues SEW2871, BAF312 and FTY720 affect human Th17
and Treg generation ex vivo. International immunopharmacology, 107, 108665. [Link]

Bare-Armignol, A., et al. (2018). Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871
Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier
Breakdown in Sepsis. Shock (Augusta, Ga.), 49(1), 71-81. [Link]

Hamidi Shishavan, M., et al. (2016). Effect of S1P receptor agonist pretreatment with
FTY720 and SEW2871 on. ResearchGate. [Link]

Sanna, M. G., et al. (2006). Systemic S1P1 antagonism reverses agonist-induced
sequestration of. ResearchGate. [Link]

van der Wijk, A. E., et al. (2016). Differential Effects of Long Term FTY720 Treatment on
Endothelial versus Smooth Muscle Cell Signaling to S1P in Rat Mesenteric Arteries. PloS
one, 11(9), e0162029. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26442621/
https://pubmed.ncbi.nlm.nih.gov/26496151/
https://www.sciencedirect.com/science/article/pii/S030439402030807X
https://www.researchgate.net/figure/Effect-of-S1P-analogue-P-FTY720-S1P1-receptor-agonist-SEW2871-a-and-S1P-receptor-13_fig3_358602715
https://pubmed.ncbi.nlm.nih.gov/35255276/
https://pubmed.ncbi.nlm.nih.gov/28538086/
https://www.researchgate.net/publication/308147985_Effect_of_S1P_receptor_agonist_pretreatment_with_FTY720_and_SEW2871_on_vascular_function_after_cardiopulmonary_bypass_in_the_rat
https://www.researchgate.net/figure/Systemic-S1P1-antagonism-reverses-agonist-induced-sequestration-of-blood-lymphocytes_fig1_6975270
https://pubmed.ncbi.nlm.nih.gov/27583547/
https://www.benchchem.com/product/b1674665?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Sources

1. Modulatory Effects of Fingolimod (FTY720) on the Expression of Sphingolipid Metabolism-
Related Genes in an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nim.nih.gov]

2. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells,
and endothelium and modulated during inflammatory bowel disease - PMC
[pmc.ncbi.nlm.nih.gov]

3. Identification of a novel mechanism of action of fingolimod (FTY720) on human effector T
cell function through TCF-1 upregulation - PMC [pmc.ncbi.nim.nih.gov]

4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and
infection - PMC [pmc.ncbi.nlm.nih.gov]

5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by
inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

6. medchemexpress.com [medchemexpress.com]
7. researchgate.net [researchgate.net]

8. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of
intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A
viruses - PMC [pmc.ncbi.nlm.nih.gov]

9. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by
inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nim.nih.gov]

10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of
intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A
viruses - PubMed [pubmed.ncbi.nim.nih.gov]

11. S1P analogues SEW2871, BAF312 and FTY720 affect human Th17 and Treg generation
ex vivo - PubMed [pubmed.ncbi.nim.nih.gov]

12. The multiple sclerosis drug fingolimod (FTY720) stimulates neuronal gene expression,
axonal growth and regeneration - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Navigating S1P Receptor Modulation: A Comparative
Transcriptomic Guide to S1P Analogues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674665#comparative-transcriptomics-of-cells-
treated-with-different-s1p-analogues]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6334734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6334734/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5053832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4696082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4696082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5985508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5985508/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4716627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4716627/
https://www.medchemexpress.com/sew-2871.html
https://www.researchgate.net/figure/FTY720-and-FTY720-P-significantly-repress-S1P-induced-IL-6-and-IL-8-mRNA-expression-and_fig2_310460776
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388330/
https://pubmed.ncbi.nlm.nih.gov/25088224/
https://pubmed.ncbi.nlm.nih.gov/25088224/
https://pubmed.ncbi.nlm.nih.gov/28399143/
https://pubmed.ncbi.nlm.nih.gov/28399143/
https://pubmed.ncbi.nlm.nih.gov/28399143/
https://pubmed.ncbi.nlm.nih.gov/35255303/
https://pubmed.ncbi.nlm.nih.gov/35255303/
https://pubmed.ncbi.nlm.nih.gov/26980486/
https://pubmed.ncbi.nlm.nih.gov/26980486/
https://www.benchchem.com/product/b1674665#comparative-transcriptomics-of-cells-treated-with-different-s1p-analogues
https://www.benchchem.com/product/b1674665#comparative-transcriptomics-of-cells-treated-with-different-s1p-analogues
https://www.benchchem.com/product/b1674665#comparative-transcriptomics-of-cells-treated-with-different-s1p-analogues
https://www.benchchem.com/product/b1674665#comparative-transcriptomics-of-cells-treated-with-different-s1p-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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